molecular formula C9H6ClF B2562843 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene CAS No. 2490432-98-7

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene

Cat. No.: B2562843
CAS No.: 2490432-98-7
M. Wt: 168.6
InChI Key: LIXRIFGUYSLUGP-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring

Preparation Methods

The synthesis of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation:

    Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration and Reduction: The benzene ring undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group.

    Bromination: The amine group is then brominated to introduce the desired substituents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-ethynyl-4-fluoro-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the pathways it follows in chemical reactions. For example, the presence of electron-withdrawing groups like chlorine and fluorine can make the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-chloro-2-ethynyl-4-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXRIFGUYSLUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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